Cas no 1806317-35-0 (5,6-Dichloropyrimidine-4-carbaldehyde)
5,6-Dichloropyrimidine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dichloropyrimidine-4-carbaldehyde
- 4,5-Dichloropyrimidine-6-carboxaldehyde
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- Inchi: 1S/C5H2Cl2N2O/c6-4-3(1-10)8-2-9-5(4)7/h1-2H
- InChI Key: ZZQQDHSZHFTCAL-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CN=C1C=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- XLogP3: 1.6
- Topological Polar Surface Area: 42.8
5,6-Dichloropyrimidine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001741-250mg |
4,5-Dichloropyrimidine-6-carboxaldehyde |
1806317-35-0 | 98% | 250mg |
$792.40 | 2022-03-31 | |
| Alichem | A039001741-500mg |
4,5-Dichloropyrimidine-6-carboxaldehyde |
1806317-35-0 | 98% | 500mg |
$1,141.99 | 2022-03-31 | |
| Alichem | A039001741-1g |
4,5-Dichloropyrimidine-6-carboxaldehyde |
1806317-35-0 | 98% | 1g |
$1,963.52 | 2022-03-31 |
5,6-Dichloropyrimidine-4-carbaldehyde Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5,6-Dichloropyrimidine-4-carbaldehyde
Introduction to 5,6-Dichloropyrimidine-4-carbaldehyde (CAS No. 1806317-35-0)
5,6-Dichloropyrimidine-4-carbaldehyde is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. Its molecular structure, featuring a pyrimidine core substituted with chlorine atoms at the 5th and 6th positions and an aldehyde group at the 4th position, makes it a versatile building block for the development of various bioactive compounds. This compound has garnered considerable attention due to its utility in constructing heterocyclic scaffolds that are prevalent in many drug candidates.
The chemical properties of 5,6-Dichloropyrimidine-4-carbaldehyde make it particularly valuable in organic synthesis. The presence of the aldehyde functionality allows for further derivatization via condensation reactions, while the chlorinated pyrimidine ring provides opportunities for nucleophilic substitution or metal-catalyzed cross-coupling reactions. These characteristics have enabled its use in the synthesis of a wide range of pharmacologically relevant molecules.
In recent years, 5,6-Dichloropyrimidine-4-carbaldehyde has been employed in the development of novel therapeutic agents. For instance, researchers have leveraged this intermediate to construct inhibitors targeting various biological pathways. One notable area of interest is its application in creating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The pyrimidine scaffold is particularly well-suited for modulating enzyme activity due to its ability to mimic natural substrates.
Moreover, advancements in synthetic methodologies have expanded the utility of 5,6-Dichloropyrimidine-4-carbaldehyde. Modern techniques such as transition-metal-catalyzed coupling reactions and palladium-mediated transformations have allowed for more efficient and scalable syntheses of complex derivatives. These improvements have not only enhanced the accessibility of the compound but also opened new avenues for drug discovery.
The pharmaceutical industry has also explored 5,6-Dichloropyrimidine-4-carbaldehyde as a precursor for antiviral and antibacterial agents. Its structural features make it an ideal candidate for designing molecules that can interact with viral proteases or bacterial enzymes. Recent studies have demonstrated its role in developing inhibitors against RNA-dependent RNA polymerases, which are essential for viral replication.
Another exciting application of 5,6-Dichloropyrimidine-4-carbaldehyde is in the field of agrochemicals. Researchers have utilized this compound to synthesize novel herbicides and fungicides that exhibit high selectivity and low toxicity. The ability to modify its structure has led to the development of compounds that can effectively protect crops while minimizing environmental impact.
From a chemical biology perspective, 5,6-Dichloropyrimidine-4-carbaldehyde serves as a valuable tool for studying enzyme mechanisms and interactions. Its aldehyde group can be used to probe protein binding sites through covalent labeling techniques, providing insights into molecular recognition processes. Additionally, its derivatives have been employed in developing probes for imaging biological pathways.
The synthesis of 5,6-Dichloropyrimidine-4-carbaldehyde itself is a testament to the progress in organic chemistry. Traditional methods involving chlorination and formylation reactions have been refined over time, leading to more efficient and sustainable processes. These advancements not only improve yield but also reduce waste, aligning with green chemistry principles.
In conclusion,5,6-Dichloropyrimidine-4-carbaldehyde (CAS No. 1806317-35-0) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable intermediate in synthetic chemistry. As research continues to uncover new methodologies and applications,5,6-Dichloropyrimidine-4-carbaldehyde will undoubtedly remain at the forefront of chemical innovation.
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